molecular formula C19H18N2O3S B2923857 benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-98-3

benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2923857
CAS No.: 851804-98-3
M. Wt: 354.42
InChI Key: MSDXJBADFBZPSU-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a 4-methylbenzylthio group, and a dihydroimidazolylmethanone structure

Mechanism of Action

Target of Action

It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it can be inferred that the compound may target specific proteins or enzymes involved in the growth and proliferation of these cancer cells.

Mode of Action

It has been observed that the compound can induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that the compound may interact with its targets to disrupt the cell cycle and induce programmed cell death.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the HeLa, A549, and MCF-7 human cancer cell lines . This indicates that the compound’s action results in significant inhibition of cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. The final step involves the formation of the dihydroimidazolylmethanone structure under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for thioether formation, and various oxidizing and reducing agents for functional group transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoquinone derivatives, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-2-4-14(5-3-13)11-25-19-20-8-9-21(19)18(22)15-6-7-16-17(10-15)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDXJBADFBZPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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